molecular formula C8H9NO3 B13340824 2-((6-Methylpyridin-2-yl)oxy)acetic acid

2-((6-Methylpyridin-2-yl)oxy)acetic acid

Cat. No.: B13340824
M. Wt: 167.16 g/mol
InChI Key: PUUYQIYWKIBGQB-UHFFFAOYSA-N
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Description

2-((6-Methylpyridin-2-yl)oxy)acetic acid: is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and an acetic acid moiety attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyridin-2-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a reaction with a suitable halogenating agent to introduce a halogen at the 2-position.

    Ether Formation: The halogenated pyridine derivative is then reacted with a suitable alcohol (e.g., ethylene glycol) under basic conditions to form the ether linkage.

    Acetic Acid Introduction: The resulting ether is then subjected to a reaction with chloroacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-((6-Carboxypyridin-2-yl)oxy)acetic acid.

    Reduction: Formation of 2-((6-Methylpyridin-2-yl)oxy)ethanol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-((6-Methylpyridin-2-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Methylpyridin-2-yl)methyl)acetic acid
  • 2-((6-Methylpyridin-2-yl)ethanol)
  • 2-((6-Methylpyridin-2-yl)propanoic acid)

Comparison

2-((6-Methylpyridin-2-yl)oxy)acetic acid is unique due to its ether linkage, which imparts different chemical properties compared to similar compounds with alkyl or alcohol linkages

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

PUUYQIYWKIBGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC(=O)O

Origin of Product

United States

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